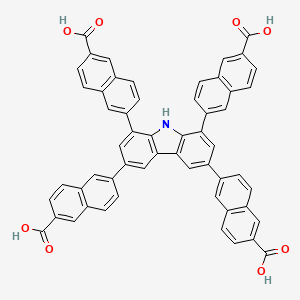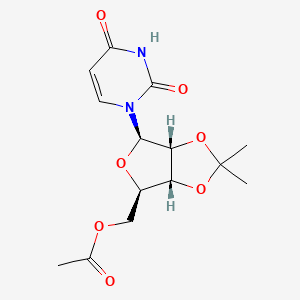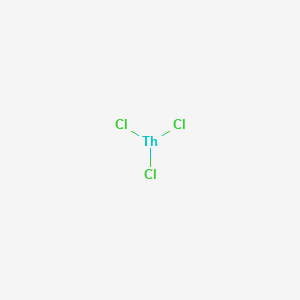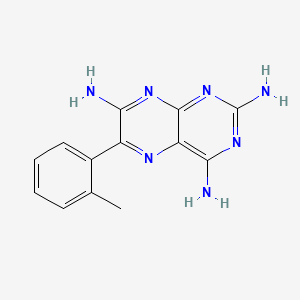
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a hexane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol typically involves the reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:
Step 1: Reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of 2-(4-Chlorophenyl)-4-ethylhexanone.
Reduction: Formation of 2-(4-Chlorophenyl)-4-ethylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to produce a physiological response.
Altering cellular processes: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-ethylhexanone: A ketone derivative with similar structural features.
2-(4-Chlorophenyl)-4-ethylhexane: A fully reduced form of the compound.
4-Chlorobenzyl alcohol: A simpler alcohol with a chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol is unique due to the presence of both hydroxyl groups and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
21133-88-0 |
|---|---|
Molecular Formula |
C14H21ClO2 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-ethylhexane-2,4-diol |
InChI |
InChI=1S/C14H21ClO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3 |
InChI Key |
OGGGMEBJFMVQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(C)(C1=CC=C(C=C1)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)



![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)








